8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a 2,8-diazaspiro[4.5]decan-3-one core with a 5-methylisoxazole-3-carbonyl substituent. The spirocyclic architecture confers conformational rigidity, which often enhances target binding selectivity and metabolic stability in drug discovery . The 5-methylisoxazole moiety introduces a heteroaromatic group that may influence solubility, pharmacokinetics, and receptor interactions.
Properties
IUPAC Name |
8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-6-10(15-19-9)12(18)16-4-2-13(3-5-16)7-11(17)14-8-13/h6H,2-5,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPCBYCOHFFBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene forms the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its structural features are explored for developing new pharmaceuticals with potential therapeutic effects.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of 2,8-diazaspiro[4.5]decan-3-one derivatives, highlighting substituents, biological activities, and physicochemical properties:
Key Observations:
Impact of Substituents on Solubility :
- Imide derivatives (e.g., 8-(1-methyl-4-phenyl-1H-pyrazole)-substituted imide) exhibit poor aqueous solubility (<0.001 mg/mL), limiting their utility .
- The 5-methylisoxazole group in the target compound may enhance solubility compared to hydrophobic substituents like benzyl or chlorobenzyl, though experimental validation is needed.
Synthetic Routes :
- Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups (e.g., pyridinyl, benzoisothiazolyl) to the spirocyclic core .
- The target compound’s synthesis likely involves coupling 5-methylisoxazole-3-carbonyl chloride or a boronic ester derivative to the spirocyclic amine.
Biological Activity :
- Spirocyclic compounds with pyridinyl or pyrazole substituents show activity as kinase or WNT pathway inhibitors .
- The 5-methylisoxazole group may modulate target binding via hydrogen bonding or π-π interactions, though specific data are lacking.
Safety and Stability :
Biological Activity
8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews existing research findings related to its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound features a spiro linkage, which contributes to its unique chemical properties. The presence of the 5-methylisoxazole moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation. Inhibition of sEH can lead to vasodilation and reduced blood pressure, making this compound a candidate for hypertension treatment .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
Biological Activity Data
The following table summarizes key biological activities and their respective findings:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Hypertension Treatment : A study on spontaneously hypertensive rats demonstrated that oral administration of the compound significantly lowered mean arterial pressure without adverse effects on normotensive controls. This suggests a targeted action on hypertensive conditions .
- Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial agent in clinical settings.
Comparative Analysis
When compared to similar compounds within the diazaspiro family, this compound stands out due to its unique structural features and biological activity profile.
| Compound | Activity | Notes |
|---|---|---|
| 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Anti-ulcer | Known for gastric protection mechanisms |
| 7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones | Antimicrobial | Exhibits broader spectrum but less specificity |
| 2,8-Diazaspiro[4.5]decane-based urea derivatives | sEH inhibitors | Similar mechanism but different efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
